molecular formula C9H10FNO3S B14846236 2-Cyclopropoxy-3-fluorobenzenesulfonamide

2-Cyclopropoxy-3-fluorobenzenesulfonamide

Cat. No.: B14846236
M. Wt: 231.25 g/mol
InChI Key: DHVHJXMWTQNYBV-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-3-fluorobenzenesulfonamide is an organic compound that features a cyclopropoxy group, a fluorine atom, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-3-fluorobenzenesulfonamide typically involves the introduction of the cyclopropoxy and fluorine groups onto a benzenesulfonamide scaffold. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropoxy-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

2-Cyclopropoxy-3-fluorobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 3-Cyclopropoxy-2-fluorobenzenesulfonamide
  • 2-Fluorobenzenesulfonamide
  • 3-Fluorobenzenesulfonamide

Comparison: Compared to similar compounds, 2-Cyclopropoxy-3-fluorobenzenesulfonamide is unique due to the presence of both the cyclopropoxy and fluorine groups. These structural features can influence its reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H10FNO3S

Molecular Weight

231.25 g/mol

IUPAC Name

2-cyclopropyloxy-3-fluorobenzenesulfonamide

InChI

InChI=1S/C9H10FNO3S/c10-7-2-1-3-8(15(11,12)13)9(7)14-6-4-5-6/h1-3,6H,4-5H2,(H2,11,12,13)

InChI Key

DHVHJXMWTQNYBV-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC=C2S(=O)(=O)N)F

Origin of Product

United States

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